Methyl 2-(4-bromo-5-methylpyridin-2-yl)acetate
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Overview
Description
“Methyl 2-(4-bromo-5-methylpyridin-2-yl)acetate” is a chemical compound with the CAS Number: 1805948-04-2 . It has a molecular weight of 244.09 . The compound is typically stored at room temperature in an inert atmosphere . It appears as a white to yellow powder, crystals, or liquid .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C9H10BrNO2 . The InChI code for this compound is 1S/C9H10BrNO2/c1-6-5-11-7(3-8(6)10)4-9(12)13-2/h3,5H,4H2,1-2H3 .Physical and Chemical Properties Analysis
“this compound” has a number of physical and chemical properties. It has a molecular weight of 244.09 . The compound is soluble, with a solubility of 0.632 mg/ml . It has a Log Po/w (iLOGP) of 2.32, indicating its lipophilicity .Scientific Research Applications
Large-Scale Synthesis and Potential Applications
Methyl 2-(4-bromo-5-methylpyridin-2-yl)acetate serves as a key intermediate in the efficient large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetates. The methodology developed for accessing these cores involves judicious functionalization of 5-bromo-2-chloropyridine and its pyrimidine analogue through SNAr and palladium-catalyzed reactions. This strategy not only yields high efficiency but also opens avenues for rapid access to various heterocyclic analogues, indicating its potential in synthesizing compounds for varied scientific applications (Morgentin et al., 2009).
Synthesis of Novel Pyridine-Based Derivatives
This compound plays a role in synthesizing novel pyridine derivatives through a palladium-catalyzed Suzuki cross-coupling reaction. These derivatives exhibit potential as chiral dopants for liquid crystals, with certain compounds showing significant anti-thrombolytic and biofilm inhibition activities. This underscores the compound's utility in creating biologically active molecules and materials science applications (Ahmad et al., 2017).
Electrocatalytic Applications
In the realm of electrochemistry, this compound-related compounds have been utilized to promote the electrocatalytic reduction of carbon dioxide at lower overpotentials. The modification of bipyridyl ligands with methyl acetamidomethyl groups, akin to the structural motifs seen in this compound, enhances the rate of bimolecular reduction mechanisms, suggesting potential applications in sustainable chemistry and environmental remediation (Machan et al., 2014).
Crystal Engineering and Molecular Design
The compound's derivatives have also found application in crystal engineering, where the principle of shape and size mimicry is employed. For instance, co-crystals involving derivatives of this compound with bipyridine molecules demonstrate a general method for engineering ternary co-crystals, facilitating the design of novel materials with tailored properties (Tothadi et al., 2011).
Safety and Hazards
“Methyl 2-(4-bromo-5-methylpyridin-2-yl)acetate” is associated with several hazard statements, including H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The compound is labeled with the signal word “Warning” and the GHS07 pictogram .
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by Methyl 2-(4-bromo-5-methylpyridin-2-yl)acetate are currently unknown
Pharmacokinetics
Some physicochemical properties such as high gi absorption and bbb permeability have been reported . These properties can impact the bioavailability of the compound, influencing its therapeutic potential.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . .
Properties
IUPAC Name |
methyl 2-(4-bromo-5-methylpyridin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-6-5-11-7(3-8(6)10)4-9(12)13-2/h3,5H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIVJXXYQMHOLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N=C1)CC(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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